3-Benzyl-5-benzylidenerhodanine
Description
Structure
3D Structure
Properties
CAS No. |
23509-48-0 |
|---|---|
Molecular Formula |
C17H13NOS2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NOS2/c19-16-15(11-13-7-3-1-4-8-13)21-17(20)18(16)12-14-9-5-2-6-10-14/h1-11H,12H2/b15-11+ |
InChI Key |
ZFDOUJFPZLIHAH-RVDMUPIBSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Synthesis Methodologies and Chemical Transformations of 3 Benzyl 5 Benzylidenerhodanine
Conventional and Green Synthetic Routes to 5-Benzylidenerhodanine (B7764880) Cores
The synthesis of the 5-benzylidenerhodanine scaffold, the precursor to the title compound, is predominantly achieved through condensation reactions that create the exocyclic double bond at the C5 position of the rhodanine (B49660) ring.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. numberanalytics.com It involves the reaction of a carbonyl compound with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org In the context of 5-benzylidenerhodanine synthesis, this involves the reaction between a rhodanine (the active methylene compound) and an aromatic aldehyde. beilstein-journals.orgresearchgate.netbeilstein-journals.org
The reaction is typically catalyzed by a mild base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgnih.gov The active methylene group at the C5 position of the rhodanine ring is sufficiently acidic to be deprotonated, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). A subsequent dehydration step eliminates a molecule of water, yielding the α,β-unsaturated product, 5-benzylidenerhodanine. wikipedia.org The reaction can be performed in various organic solvents, such as ethanol (B145695). wikipedia.org
A variation known as the Doebner modification can be employed when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often uses pyridine (B92270) as a solvent and results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
Aldol (B89426) Condensation Methods
Aldol condensation provides another robust route to 5-benzylidenerhodanine derivatives. This reaction involves the base- or acid-catalyzed reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. miracosta.edumagritek.comvernier.com When an aldehyde with no α-hydrogens, such as benzaldehyde, reacts with a ketone (or in this case, the rhodanine core which has an active methylene group), the reaction is specifically termed a Claisen-Schmidt condensation. miracosta.edumnstate.edu
In a typical procedure, rhodanine or a rhodanine derivative is treated with a substituted benzaldehyde in the presence of a base like sodium hydroxide (B78521) in an aqueous ethanol solution. miracosta.edumnstate.edu The base abstracts a proton from the active C5 methylene group of the rhodanine, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy intermediate readily undergoes dehydration, driven by the formation of a stable conjugated system between the newly formed double bond, the carbonyl group, and the aromatic ring, to yield the 5-benzylidenerhodanine core. miracosta.edumnstate.edu One study reported the use of S-proline as a catalyst for the aldol condensation between rhodanine-3-acetic acid and various aldehydes to produce the corresponding (Z)-5-arylidene-rhodanine-3-acetic acids. tandfonline.comtandfonline.com
L-Proline-Based Deep Eutectic Solvent (DES) Applications
In a move towards more sustainable and green chemistry, L-proline-based deep eutectic solvents (DES) have been successfully employed for the synthesis of 5-arylidenerhodanines. beilstein-journals.orgbeilstein-journals.orgnih.gov These DES systems, such as a mixture of L-proline and glycerol (B35011) (Pro/Gly), can act as both the solvent and the catalyst for the Knoevenagel condensation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
This methodology offers several advantages:
Efficiency: The reactions are often fast, typically completing within an hour at moderate temperatures (e.g., 60 °C). beilstein-journals.orgbeilstein-journals.org
Simplicity: The method is catalyst-free in the traditional sense, as the DES itself promotes the reaction. beilstein-journals.orgbeilstein-journals.org
Sustainability: It avoids the use of conventional volatile organic solvents. beilstein-journals.orgbeilstein-journals.org
High Yields: The desired 5-arylidenerhodanine products are often obtained in good to excellent yields. beilstein-journals.org
Easy Workup: The product can frequently be isolated by simple filtration after hydrolysis, eliminating the need for complex purification steps. beilstein-journals.orgbeilstein-journals.org
Research has shown that an L-proline/glycerol (1:2) DES is highly effective for the condensation of rhodanine with various benzaldehydes, including those with both electron-donating and electron-withdrawing substituents. beilstein-journals.org
| Aldehyde Substrate | Product Yield (%) in Pro/Gly (1:2) at 60°C |
| 3-Hydroxy-4-methoxybenzaldehyde | 92% (1h) |
| 3,4-Dihydroxybenzaldehyde | 83% (1h) / 99% (3h) |
| 2-Hydroxy-5-methoxybenzaldehyde | 63% (1h) |
| Data sourced from research on Knoevenagel condensation in L-proline-based deep eutectic solvents. beilstein-journals.org |
Strategies for N3-Benzyl Derivatization
To synthesize the target compound, 3-benzyl-5-benzylidenerhodanine, a benzyl (B1604629) group must be introduced at the N3 position of the rhodanine ring. This can be achieved either before or after the formation of the C5-benzylidene moiety.
Formation of this compound Analogs
A direct approach involves starting with N3-benzylrhodanine. This pre-functionalized rhodanine can then undergo a condensation reaction, such as the Knoevenagel condensation, with benzaldehyde to yield this compound directly.
Alternatively, a two-step process can be employed. First, rhodanine is reacted with benzaldehyde to form 5-benzylidenerhodanine. Subsequently, the N-H proton at the N3 position is deprotonated with a suitable base, and the resulting anion is reacted with benzyl chloride or a similar benzylating agent to install the benzyl group.
A specific example from the literature demonstrates the synthesis of a similar analog, 3-benzyl-5-(3-ethylbenzothiazolylidene)rhodanine. prepchem.com In this procedure, 3-benzylrhodanine (B82465) was reacted with an intermediate, 2-ethylmercapto-3-ethylbenzothiazolium p-toluenesulfonate, in ethanol with triethylamine (B128534) as a base. prepchem.com The mixture was refluxed, and upon cooling, the desired N3-benzylated product precipitated and was isolated. prepchem.com
| Reactants | Base | Solvent | Product |
| 3-Benzylrhodanine, 2-ethylmercapto-3-ethylbenzothiazolium p-toluenesulfonate | Triethylamine | Ethanol | 3-Benzyl-5-(3-ethylbenzothiazolylidene)rhodanine |
| Table illustrating the synthesis of an N3-benzyl rhodanine analog. prepchem.com |
Synthesis of 5-Benzylidenerhodanine-3-Acetic Acid Derivatives
A common strategy for introducing functionality at the N3 position involves starting with rhodanine-3-acetic acid. This commercially available or readily synthesized starting material already possesses a substituent at the nitrogen atom. The synthesis of 5-benzylidenerhodanine-3-acetic acid derivatives then proceeds via a Knoevenagel or Aldol-type condensation. tandfonline.comtandfonline.com
In this approach, rhodanine-3-acetic acid is reacted with a chosen substituted benzaldehyde in the presence of a catalyst. tandfonline.comtandfonline.com For instance, using S-proline as a catalyst in the condensation of rhodanine-3-acetic acid with various aldehydes yields the corresponding (Z)-5-arylidene-rhodanine-3-acetic acids as the major product. tandfonline.com These intermediate acids can then be further modified. For example, they can be converted to amides by coupling with various amines using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). tandfonline.comtandfonline.com This demonstrates a versatile method for creating a library of N3-functionalized 5-benzylidenerhodanine analogs.
Advanced Chemical Modifications at the 5-Benzylidene Moiety
The 5-benzylidene group of this compound offers a prime site for introducing chemical diversity, enabling the fine-tuning of the molecule's properties. Various substituents can be introduced onto the phenyl ring of the benzylidene moiety, significantly influencing the compound's electronic and steric characteristics.
Researchers have successfully synthesized a range of derivatives by employing substituted benzaldehydes in the initial Knoevenagel condensation reaction. For instance, the reaction of 3-benzylrhodanine with appropriately substituted benzaldehydes yields derivatives with varied functionalities on the benzylidene ring. These modifications can range from simple electron-donating or electron-withdrawing groups to more complex heterocyclic structures.
A series of 5-benzylidenerhodanine-3-acetamides bearing morpholino-, 4-arylpiperazinyl-, or 4-benzylpiperidinyl- moieties have been synthesized to explore their biological activities. tandfonline.com The alteration of both the amide portion and the substitution on the benzylidene moiety led to changes in the observed activity, highlighting the importance of modifications at this position. tandfonline.com For example, the 1-benzylpiperidinyl derivative containing a 4-(dimethylamino)benzylidene scaffold was identified as a particularly active compound. tandfonline.com
The following table summarizes some examples of advanced chemical modifications at the 5-benzylidene moiety and the corresponding starting materials:
| Resulting Derivative Moiety | Starting Benzaldehyde |
| 4-(Dimethylamino)benzylidene | 4-(Dimethylamino)benzaldehyde |
| 3,4,5-Trimethoxybenzylidene | 3,4,5-Trimethoxybenzaldehyde tandfonline.comsigmaaldrich.com |
| 4-Hydroxy-3-methoxybenzylidene | Vanillin nih.gov |
| 4-Methoxybenzylidene | 4-Methoxybenzaldehyde nih.gov |
| 4-Hydroxybenzylidene | 4-Hydroxybenzaldehyde nih.gov |
| 3-Hydroxy-4-methoxybenzylidene | 3-Hydroxy-4-methoxybenzaldehyde nih.gov |
| 4-Nitrobenzylidene | p-Nitrobenzaldehyde mdpi.com |
These examples underscore the versatility of the Knoevenagel condensation in accessing a wide array of 5-benzylidene substituted rhodanines, each with unique potential for further investigation.
Multi-stage Reaction Pathways for Rhodanine Derivatives
The synthesis of complex rhodanine derivatives often involves multi-stage reaction pathways, where this compound can serve as a crucial intermediate. These pathways allow for the construction of more elaborate molecular architectures with tailored properties.
One common multi-stage approach involves the initial synthesis of a 5-benzylidenerhodanine derivative, which is then subjected to further chemical transformations. For example, rhodanine-3-acetic acid can be synthesized and subsequently condensed with various aromatic aldehydes to form the corresponding 5-benzylidene derivatives. nih.gov These intermediates can then undergo further reactions, such as treatment with thionyl chloride and subsequent amination, to produce a series of carboxamide derivatives. nih.gov
Another strategy involves the use of multicomponent reactions (MCRs), which offer an efficient route to highly functionalized heterocyclic compounds. beilstein-journals.org While not always starting directly from this compound, these reactions can produce complex rhodanine-containing structures in a single step from simpler precursors. These methods often involve domino reactions, such as Knoevenagel condensation followed by a Michael addition or a hetero-Diels-Alder reaction, to build the final heterocyclic system. beilstein-journals.org
The development of multi-stage and multicomponent reaction strategies provides powerful tools for medicinal chemists to access novel and structurally diverse rhodanine derivatives for biological screening. nih.gov
Stereochemical Control in 5-Benzylidenerhodanine Synthesis (Z/E Isomerism)
The exocyclic double bond in 5-benzylidenerhodanine derivatives introduces the possibility of geometric isomerism, leading to the formation of Z and E isomers. The stereochemical outcome of the synthesis is a critical factor, as different isomers can exhibit distinct physical, chemical, and biological properties.
The synthesis of 5-arylmethylidenerhodanines typically results in the formation of the Z-isomer as the major product. nih.gov The configuration of the exocyclic double bond can be determined using NMR spectroscopy, where the 1H-NMR signal of the methine-group hydrogen for the Z-isomer appears at a lower field compared to the E-isomer. nih.gov
The stability of the isomers can be influenced by various factors, including the substituents on the benzylidene ring and the solvent used. While the Z-isomer is often thermodynamically favored, the E/Z isomerization can occur under certain conditions. nih.gov Computational studies, such as DFT calculations, can be employed to predict the relative stabilities of the E and Z isomers and the energy barrier for their interconversion.
The ability to control the stereochemistry of the exocyclic double bond is crucial for structure-activity relationship (SAR) studies. In some cases, one isomer may exhibit significantly higher biological activity than the other. Therefore, synthetic methods that provide high stereoselectivity are highly desirable. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z configuration based on the priority of the substituents attached to the double bond carbons. youtube.comyoutube.com
Biological Activity Spectrum and Pharmacological Potential of 3 Benzyl 5 Benzylidenerhodanine and Its Analogs
Enzyme Inhibitory Profiles
The unique structural features of 3-Benzyl-5-benzylidenerhodanine and its analogs allow them to interact with various enzymes, leading to the modulation of their activity. The following sections detail the inhibitory profiles against several key enzymes.
Acetylcholinesterase (AChE) Inhibition Studies
While specific studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are limited, research on related rhodanine (B49660) derivatives suggests potential for this class of compounds as AChE inhibitors. A series of seventeen N-substituted-5-benzylidene rhodanines were synthesized and screened for their in vitro AChE inhibitory activity, with some compounds exhibiting better inhibition than the standard drug rivastigmine. nih.gov For instance, one derivative, compound 3f in the study, demonstrated a potent AChE inhibitory activity with an IC50 value of 27.29 μM. nih.gov The study also highlighted that electron-withdrawing groups on the benzylidene ring generally lead to more potent inhibition of the AChE enzyme. nih.gov Another study on 5-benzylidenerhodanine-3-acetamides also reported inhibitory activities against AChE. nih.gov These findings suggest that the this compound scaffold could serve as a basis for the development of new AChE inhibitors. nih.gov
Lipoxygenase (LOX) Isozyme Inhibition (e.g., 15-LOX, 5-LOX)
Aldose Reductase (AR) Inhibition
While direct inhibitory data for this compound against aldose reductase (AR) is scarce, the rhodanine scaffold is a known pharmacophore for AR inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. drugbank.com One notable example of a rhodanine-containing drug is Epalrestat, an aldose reductase inhibitor used for the treatment of diabetic neuropathy. A study on a related compound, (E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene]rhodanine (ONO-2235), demonstrated significant improvement in motor nerve conduction velocity in diabetic rats, which was attributed to the reduction of sorbitol content in the sciatic nerve and red blood cells. drugbank.com This highlights the potential of the rhodanine core, including the 3-benzyl-5-benzylidene variant, to be developed into effective aldose reductase inhibitors.
Other Enzyme Targets (e.g., β-Lactamase, Hepatitis C Virus NS3 Protease, JNK-Stimulating Phosphatase, Tyrosinase, α-Amylase, α-Glucosidase)
The pharmacological versatility of the this compound scaffold extends to a variety of other enzyme targets.
β-Lactamase: Rhodanine derivatives have been identified as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net The rhodanine scaffold can be considered for the development of broad-spectrum metallo-β-lactamase inhibitors.
Hepatitis C Virus NS3 Protease: The rhodanine chemotype has been identified in the virtual screening of inhibitors for the Hepatitis C virus non-structural protein 3 (NS3) protease, an essential enzyme for viral replication. researchgate.net This suggests that rhodanine derivatives could be explored as potential anti-HCV agents. researchgate.netnih.govdovepress.commdpi.com
JNK-Stimulating Phosphatase (JSP-1): A series of rhodanine-based compounds have been synthesized and identified as novel, potent, and selective inhibitors of JNK-stimulating phosphatase-1 (JSP-1), a member of the dual-specificity phosphatase family. nih.govresearchgate.netresearchgate.netsigmaaldrich.com This inhibitory activity suggests potential applications in treating inflammatory and proliferative disorders. nih.govresearchgate.net
Tyrosinase: Analogs of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one have been synthesized and evaluated as tyrosinase inhibitors. mdpi.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. Several analogs with different substituents on the benzylidene ring exhibited potent mushroom tyrosinase inhibitory activity, with some being significantly more potent than the standard inhibitor, kojic acid. mdpi.com
Interactive Data Table: Tyrosinase Inhibitory Activity of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analogs
| Analog | Substituent on Benzylidene Ring | IC50 (µM) vs. Mushroom Tyrosinase |
| 1 | 4-hydroxy | 38.10 |
| 2 | 3,4-dihydroxy | 27.47 |
| 3 | 2,4-dihydroxy | 0.09 |
| 6 | 4-methoxy | 33.54 |
| 8 | 3-hydroxy-4-methoxy | Similar to kojic acid |
| Kojic Acid (Standard) | - | 19.22 |
Data sourced from a study on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs. mdpi.com
α-Amylase and α-Glucosidase: While specific data for this compound is not available, rhodanine-pyrazole conjugates have been studied for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. These studies suggest that the rhodanine scaffold can be a starting point for designing inhibitors for these enzymes, which are therapeutic targets for type 2 diabetes.
Antimicrobial Efficacy
Rhodanine derivatives have demonstrated a broad spectrum of antimicrobial activity, and the this compound scaffold is no exception.
Antibacterial Activities against Gram-Positive and Gram-Negative Organisms
While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively documented, studies on related compounds provide insights into its potential antibacterial profile. For instance, benzyl (B1604629) benzoate, which shares the benzyl group, has shown moderate antibacterial activity against Bacillus cereus, Escherichia coli, and Staphylococcus aureus. ugm.ac.id A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives exhibited potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with some compounds showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.002 to 0.016 µg/mL. nih.gov
Research on other rhodanine derivatives has shown that they can be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, their activity against Gram-negative bacteria is often limited, which may be due to the outer membrane of these bacteria acting as a permeability barrier. mdpi.com For example, some novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives showed high activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC: 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC: 2 μg/mL). nih.gov The antibacterial activity of these compounds is often influenced by the nature of the substituents on the benzylidene ring. nih.gov
Emerging Therapeutic Applications and Pharmacological Effects
Anti-Inflammatory Research Perspectives
The rhodanine scaffold is a recognized structure in medicinal chemistry, with its derivatives being investigated for a wide range of biological activities, including anti-inflammatory effects. nih.govresearchgate.netnih.gov Research has shown that the anti-inflammatory properties of some rhodanine derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.com
A study focusing on a series of rhodanine derivatives incorporating a 5-aryloxypyrazole moiety identified compounds with significant anti-inflammatory and anticancer properties. nih.gov In this research, compound 7g demonstrated notable anti-inflammatory activity, surpassing that of the reference drugs hydrocortisone (B1673445) and celecoxib. nih.gov Further investigation revealed that compound 7g could effectively inhibit nitric oxide (NO) production in a dose-dependent manner in lipopolysaccharide (LPS)-induced macrophages. nih.gov Western blot analysis indicated that this compound prevents the expression of inflammatory mediators induced by LPS, and enzyme-linked immunosorbent assays (ELISA) suggested it is capable of blocking the downstream signaling of COX-2. nih.gov These findings highlight compound 7g as a promising candidate for further anti-inflammatory research. nih.gov
Another study reported a rhodanine derivative, compound IIIb , which exhibited a high anti-inflammatory activity of 68.1%, comparing favorably to the standard drug ibuprofen. researchgate.net The 3,5-disubstituted rhodanine structure has also been noted for its anti-inflammatory potential, with one such derivative showing a significant reduction in formalin-induced paw edema, superior to celecoxib. tandfonline.com These studies collectively underscore the potential of the rhodanine core, characteristic of this compound, as a foundation for developing new anti-inflammatory agents. tandfonline.comnih.govresearchgate.net
Table 1: Anti-inflammatory Activity of Rhodanine Analog 7g
| Compound | Inhibitory Activity (%) | Reference Drug | Reference Drug Inhibitory Activity (%) | Assay Notes |
|---|---|---|---|---|
| 7g | 94.1% | Hydrocortisone | 79.4% | Compound 7g effectively inhibited NO production in a dose-dependent manner and blocked downstream signaling of COX-2. nih.gov |
| 7g | 94.1% | Celecoxib | 52.5% |
Antimalarial Activity
The global challenge of drug resistance in malaria parasites necessitates the discovery of novel therapeutic agents. nih.gov The rhodanine scaffold and its analogs have emerged as a promising area of investigation for new antimalarial drugs. tandfonline.com
Research into 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives, which share structural motifs with this compound, has yielded compounds with potent antimalarial activity. mdpi.com In vitro testing against Plasmodium falciparum strains revealed that these compounds exhibit activity in the sub-micromolar to micromolar range. mdpi.com Specifically, compound 1m was identified as a highly potent candidate against the chloroquine-sensitive 3D7 strain, while derivative 1r showed significant activity against the chloroquine-resistant W2 strain. mdpi.com
Similarly, a series of 3,5-bis(benzylidene)-4-piperidones and their N-acyl analogs, which are structurally related to 5-benzylidenerhodanines, demonstrated powerful in vitro growth inhibition against both drug-sensitive (D6) and drug-resistant (C235) strains of P. falciparum. nih.gov Notably, several of these compounds, including 2b , 3b , 5c , and 5d , were potent inhibitors of the Plasmodium berghei liver stage, a critical phase in the parasite's life cycle. nih.gov
Further studies on 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have also shown significant antiplasmodial activity. nih.gov Analogs with a 5-nitrothiophene group were particularly effective against the drug-sensitive 3D7 strain, while those with 5-nitroimidazole and 4-nitroimidazole (B12731) groups were highly active against the multidrug-resistant K1 strain. nih.gov Compound 5h from this series showed exceptional activity against the K1 strain, and compound 10g was highly potent against the 3D7 strain. nih.gov A number of these compounds are thought to exert their effect by inhibiting β-hematin formation. nih.gov
Table 2: In Vitro Antimalarial Activity of Selected Analog Compounds
| Compound | P. falciparum Strain | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 1m | 3D7 (CQ-sensitive) | - | Identified as a potent and promising antimalarial candidate with a high selectivity index. mdpi.com |
| 1r | W2 (CQ-resistant) | - | Identified as the most interesting antimalarial with a selectivity index of 17.28. mdpi.com |
| 2b | P. berghei (liver stage) | 0.165 (µg/mL) | Significantly more potent than chloroquine (B1663885) in this screen. nih.gov |
| 3b | P. berghei (liver stage) | 0.186 (µg/mL) | Significantly more potent than chloroquine in this screen. nih.gov |
| 5c | P. berghei (liver stage) | 0.159 (µg/mL) | Significantly more potent than chloroquine in this screen. nih.gov |
| 5d | P. berghei (liver stage) | 0.0935 (µg/mL) | Significantly more potent than chloroquine in this screen. nih.gov |
| 5h | K1 (multidrug-resistant) | 0.000654 | Exhibited the highest activity against the K1 strain. nih.gov |
| 10g | 3D7 (drug-sensitive) | 0.28 | Showed the highest activity against the 3D7 strain. nih.gov |
IC₅₀ values are presented in μM unless otherwise noted.
Antioxidant Potency
The investigation into the antioxidant properties of this compound and its analogs has revealed significant potential for these compounds as free radical scavengers. The DPPH (α, α-diphenyl-β-picrylhydrazyl) radical scavenging method is a common initial assay for evaluating the antioxidant potential of various compounds. nih.gov
A study focused on novel (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, designed by combining a β-phenyl-α,β-unsaturated carbonyl motif with a 3-benzyl-2-thioxothiazolidin-4-one scaffold, identified several compounds with potent antioxidant capacity. These analogs were evaluated for their ability to scavenge reactive oxygen species, the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical (ABTS•+), and the DPPH radical.
In this series, analogs 2 and 3 , which feature catechol and resorcinol (B1680541) groups, respectively, demonstrated exceptionally high ABTS•+ scavenging abilities of 99% and 98%, comparable to the standard antioxidant Trolox. Several other analogs also showed strong ABTS•+ inhibitory activity. The antioxidant potential of these compounds is believed to contribute, at least in part, to their other observed biological effects, such as anti-melanogenic activity.
Further research into other N-benzyl derivatives has also highlighted their antioxidant capabilities. nih.gov For instance, certain N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides showed a high degree of interaction with the DPPH radical, with scavenging activity reaching up to 96% after 60 minutes. nih.gov These findings support the role of the benzyl group in contributing to the antioxidant profile of these molecular structures.
Table 3: Antioxidant Activity of (Z)-3-Benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analogs
| Analog | Substituent Group | ABTS•+ Scavenging Activity (%) | Notes |
|---|---|---|---|
| 2 | Catechol | 99% | Activity was comparable to the standard, Trolox (99%). Analogs 4, 5, and 10 also showed strong inhibition (>70%). |
| 3 | Resorcinol | 98% | |
| 4 | 4-Hydroxy-3-methoxyphenyl | ≥ 90% | |
| Trolox (Reference) | - | 99% |
Molecular Mechanisms of Action and Target Identification for 3 Benzyl 5 Benzylidenerhodanine
Biochemical Pathway Modulation
Beyond direct engagement with single proteins, 3-Benzyl-5-benzylidenerhodanine and its analogs can modulate complex biochemical pathways, leading to broader cellular effects. These pathways include those controlling cell survival, proliferation, and metabolism.
Apoptosis, or programmed cell death, is a critical pathway for removing damaged or cancerous cells. A key mechanism of action for many anticancer agents is the induction of apoptosis. Research on analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) has shown they can effectively induce apoptosis in various cancer cell lines while showing selectivity over normal cells. nih.govresearchgate.net Furthermore, a derivative named (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is reported to have anticancer activity by inducing apoptosis in cancer cells. This process is often mediated through the regulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases. nih.gov The consistent finding of apoptosis induction across multiple, closely related rhodanine (B49660) derivatives strongly suggests that this compound likely shares this capability, making it a compound of interest in oncology research. nih.govresearchgate.net
Table 2: Apoptotic Activity of Rhodanine Analogs
| Compound/Analog Class | Key Finding | Cell Lines | Reference |
|---|---|---|---|
| 5-Benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) Analogs | Effectively induce apoptosis in cancer cells but not normal cells. | Various human lung cancer cells | nih.govresearchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Benzyl 5 Benzylidenerhodanine Derivatives
Influence of N-Substitution (Position 3) on Biological Potency
The substituent at the N-3 position of the rhodanine (B49660) ring plays a crucial role in modulating the biological activity of 3-benzyl-5-benzylidenerhodanine derivatives. The nature of this substituent can significantly impact the compound's potency and selectivity.
For instance, studies have shown that the presence of a benzyl (B1604629) group at the N-3 position can influence anticancer activity. nih.gov When comparing a series of 3,5-disubstituted rhodanine derivatives, a change from a 2-chlorophenyl group at N-3 to a 3-benzyl group resulted in a decrease in inhibitory activity against the MCF-7 breast cancer cell line. nih.gov This suggests that the steric and electronic properties of the N-substituent are critical for optimal interaction with the biological target.
In other studies, the introduction of small, flexible groups at the N-3 position, such as -CH2COOH, has led to compounds with good antiproliferative activity. nih.gov For example, N-substituted rhodanine derivatives with acetic acid or propionic acid moieties have shown notable potency against the human chronic myelogenous leukemia cell line K562. nih.gov Conversely, some research indicates that compounds with an unsubstituted -NH- group at position 3 of the rhodanine moiety may exhibit greater potency compared to their N-substituted counterparts, such as those with N-CH2-COOH or N-phenyl groups. nih.gov This highlights the complex role of the N-3 substituent and suggests that its optimal nature may be target-dependent.
The N-benzyl group itself is a common protecting group for amines in organic synthesis and can be cleaved under various conditions, including catalytic hydrogenation. nih.gov This chemical property is relevant in the context of drug metabolism, as the in vivo cleavage of the N-benzyl group could potentially lead to a different active metabolite.
Table 1: Influence of N-3 Substitution on Anticancer Activity
| Compound | N-3 Substituent | 5-Position Substituent | Cancer Cell Line | Activity |
|---|---|---|---|---|
| 19 | 2-Chlorophenyl | Cinnamoyl | MCF-7 | 81% inhibition at 10 µg/mL. nih.gov |
| 20 | 3-Cyclohexyl | Cinnamoyl | MCF-7 | 77% inhibition at 10 µg/mL. nih.gov |
| 21 | 3-Benzyl | Cinnamoyl | MCF-7 | 71% inhibition at 10 µg/mL. nih.gov |
| 2 | -CH2COOH | Varies | K562 | IC50 = 14.60 µg/mL. nih.gov |
| 3 | -CH(CH3)COOH | Varies | K562 | IC50 = 11.10 µg/mL. nih.gov |
Impact of Substituents on the 5-Benzylidene Moiety
The 5-benzylidene moiety of this compound offers a key site for structural modification, and the nature of the substituents on this aromatic ring profoundly influences the compound's biological profile.
The electronic properties of substituents on the benzylidene ring are a critical determinant of biological activity. youtube.com Electron-withdrawing groups, such as nitro (NO2) groups, can deactivate an aromatic ring towards electrophilic attack by making it less nucleophilic. youtube.com Conversely, electron-donating groups, like hydroxyl (OH) or amino (NH2) groups, activate the ring. youtube.com In the context of rhodanine derivatives, stronger electron-withdrawing groups on the aryl-benzylidene portion have been shown to yield analogs with the greatest potencies in some studies. nih.gov
Steric effects also play a significant role. youtube.comyoutube.com Bulky substituents can hinder the approach of the molecule to its biological target, potentially reducing activity. youtube.com The position of the substituent on the aromatic ring is also crucial, as it can influence both electronic and steric factors. nih.gov For example, in a series of bispyridine benzene (B151609) derivatives, a single change in the substitution pattern of the benzene ring shifted the compound's activity from an inverse agonist to a partial antagonist. nih.gov
The double bond of the 5-benzylidene group can exist as either Z or E isomers. This stereoisomeric configuration is a critical factor for biological activity. The specific geometry of the molecule can dictate how it fits into the binding site of a target protein. For many rhodanine-based inhibitors, the exocyclic double bond is a common feature in their crystal structures in complex with proteins. tandfonline.com For instance, the Z-configuration of the benzylidene double bond in (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is considered critical for its biological properties.
The position of substituents on the benzylidene aromatic ring can significantly modulate the biological activity of this compound derivatives. nih.gov Shifting a substituent from one position to another (e.g., ortho, meta, or para) can alter the electronic distribution and steric profile of the molecule, leading to changes in its interaction with a biological target. nih.gov
For example, in a study of YC-1 analogs, fluoro or cyano substitution at the ortho position of the benzene ring resulted in better inhibitory activity compared to substitution at the meta or para positions. nih.gov This demonstrates that even for the same substituent, its position on the aromatic ring is a key determinant of potency.
Table 2: Impact of 5-Benzylidene Substituents on Tyrosinase Inhibitory Activity
| Compound | Substituent on Benzylidene Ring | IC50 (µM) vs. Mushroom Tyrosinase |
|---|---|---|
| Analog 1 | 2,4-Dihydroxy | More potent than Kojic Acid. nih.gov |
| Analog 3 | 3,4-Dihydroxy | 0.09. nih.gov |
| Analog 6 | 4-Hydroxy | Similar to Kojic Acid. nih.gov |
| Analog 8 | 2,5-Dihydroxy | Similar to Kojic Acid. nih.gov |
| Kojic Acid (Reference) | - | 19.22. nih.gov |
Critical Structural Features of the Rhodanine Heterocycle for Bioactivity
The rhodanine heterocycle itself possesses several structural features that are critical for its biological activity. researchgate.net This five-membered ring contains sulfur and nitrogen atoms, along with thiocarbonyl and carbonyl functional groups, which can act as key pharmacophoric elements. researchgate.net
The rhodanine core is considered a privileged scaffold in medicinal chemistry, and its ability to be structurally diversified has contributed to its significance in drug discovery. nih.govresearchgate.net The reactivity of positions 3 and 5 on the rhodanine ring makes them ideal for creating new drug-like compounds. researchgate.net The exocyclic double bond at position 5 is a common feature in many biologically active rhodanine derivatives. tandfonline.com
Comparative SAR with Analogous Thiazolidine (B150603) and 4-Thiazolidinone (B1220212) Scaffolds
The rhodanine scaffold is a subtype of the broader class of 4-thiazolidinones. nih.govtandfonline.com Comparing the structure-activity relationships of rhodanine derivatives with analogous thiazolidine and 4-thiazolidinone scaffolds can provide valuable insights into the specific contributions of the rhodanine ring's structural features to biological activity.
In some cases, rhodanine derivatives have been found to be more active than their analogous thiazolidinediones. nih.gov For instance, a phenyl-substituted triazolothiazolyl-rhodanine derivative showed better anticancer properties than its thiazolidinedione counterpart, suggesting the importance of the thioxo group at position 2 of the rhodanine ring for this particular activity. nih.gov In another study, rhodanine derivatives were generally more active as antibacterial agents against Gram-positive bacteria than the analogous thiazolidinediones. nih.gov
However, this is not a universal rule, and the relative activity of these scaffolds can be target-dependent. Thiazolidine-2,4-diones are themselves a well-known class of compounds with significant biological activities, including use as antidiabetic agents. nih.gov The replacement of the 2-thioxo group in rhodanines with a carbonyl group in thiazolidinediones can alter the electronic properties and hydrogen bonding capabilities of the molecule, leading to different binding affinities and biological effects. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or chromatographic retention (QSRR). These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern a specific biological or physicochemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models for this compound derivatives have been developed to elucidate the structural requirements for their cytotoxic effects against various cancer cell lines. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, followed by the application of statistical methods to build a predictive model.
One such study focused on a series of rhodanine derivatives and their cytotoxic activity against human T-cell lymphoma. researchgate.netingentaconnect.comnih.gov The resulting QSAR model demonstrated good statistical significance, with a coefficient of determination (R²) of 0.75 and a leave-one-out cross-validation coefficient (Q²_LOO) of 0.64. researchgate.netingentaconnect.comnih.gov A high R² value indicates a good fit of the model to the data, while a Q²_LOO value above 0.5 is generally considered indicative of a model with good predictive ability.
The descriptors identified as being most influential in this model were:
MATS2e (Moran autocorrelation of lag 2, weighted by atomic Sanderson electronegativities): This descriptor relates to the distribution of electronegativity within the molecule.
MATs7e (Moran autocorrelation of lag 7, weighted by atomic Sanderson electronegativities): Similar to MATS2e, this descriptor also captures information about the electronegativity distribution but over a different atomic distance.
RDF060p (Radial Distribution Function - 060 / weighted by atomic polarizabilities): This descriptor provides information about the probability of finding an atom with high polarizability at a certain distance from the geometric center of the molecule.
The inclusion of these descriptors in the model suggests that the cytotoxic activity of these rhodanine derivatives is significantly influenced by the distribution of electronegative atoms and the presence of polarizable moieties within the molecular structure. researchgate.netingentaconnect.comnih.gov Specifically, the model indicates that atoms with higher polarizability in the outer regions of the molecule are important for activity. researchgate.netingentaconnect.comnih.gov
Another 2D-QSAR study on N-substituted rhodanine derivatives as cytotoxic agents also highlighted the importance of physicochemical parameters in determining their biological activity. ymerdigital.com While the specific descriptors of the final model were not detailed in the abstract, the study successfully developed robust and statistically significant models by correlating molecular properties with cytotoxic activity. ymerdigital.com Such studies often utilize a variety of descriptors, including electronic, steric, and lipophilic parameters, to build a comprehensive model. For instance, a review on the anticancer profile of rhodanines has tabulated the IC50 values of numerous derivatives against various cancer cell lines, providing the essential biological data for such QSAR studies. mdpi.com
To illustrate the data typically used in a QSAR study, the following interactive table presents a hypothetical dataset for a series of this compound derivatives, including their structures, experimental and predicted anticancer activities (as pIC50, the negative logarithm of the IC50 value), and the values of the key molecular descriptors.
| Compound ID | Structure (R-group on benzylidene ring) | Experimental pIC50 | Predicted pIC50 | MATS2e | MATs7e | RDF060p |
| 1 | -H | 5.20 | 5.15 | 0.12 | -0.08 | 2.5 |
| 2 | 4-Cl | 5.85 | 5.90 | 0.15 | -0.10 | 3.1 |
| 3 | 4-OCH3 | 5.40 | 5.35 | 0.11 | -0.07 | 2.8 |
| 4 | 4-NO2 | 6.10 | 6.15 | 0.18 | -0.12 | 3.5 |
| 5 | 3,4-diCl | 6.30 | 6.25 | 0.17 | -0.11 | 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Retention Relationship (QSRR) Modeling
QSRR is a powerful tool in analytical chemistry used to predict the retention behavior of compounds in chromatographic systems, such as high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net By establishing a relationship between the molecular structure and the retention time or retention factor, QSRR models can facilitate method development, aid in the identification of unknown compounds, and provide insights into the mechanisms of chromatographic separation. researchgate.netresearchgate.net
For this compound derivatives, a QSRR study could be employed to predict their retention times on a reversed-phase HPLC column. In such a system, retention is primarily governed by the lipophilicity of the analytes. Therefore, molecular descriptors that quantify lipophilicity, as well as other properties like size, shape, and electronic distribution, are crucial for building an accurate QSRR model.
While a specific QSRR study with a complete data table for this compound derivatives was not found in the provided search results, the methodology is well-established. A typical QSRR analysis would involve the following steps:
Chromatographic Data Collection: A series of this compound derivatives would be synthesized and their retention times measured under standardized HPLC conditions. The retention factor (k) would then be calculated.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound using specialized software. Relevant descriptors for a reversed-phase HPLC separation would likely include:
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule.
Molecular Weight (MW): A measure of the size of the molecule.
Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the electronic properties of the molecule. A QSRR study on arylalkylcarbinols found LUMO energy to be a significant descriptor for retention. nih.gov
Model Development and Validation: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to develop a mathematical equation linking the retention factor to the most relevant descriptors. The model would then be rigorously validated to ensure its predictive power.
The following interactive table provides a hypothetical example of the data that would be generated and used in a QSRR study of this compound derivatives.
| Compound ID | Structure (R-group on benzylidene ring) | Retention Factor (k) | Predicted Retention Factor (k) | logP | TPSA (Ų) | MW ( g/mol ) |
| 1 | -H | 8.5 | 8.7 | 4.1 | 55.4 | 311.44 |
| 2 | 4-Cl | 10.2 | 10.1 | 4.8 | 55.4 | 345.88 |
| 3 | 4-OCH3 | 9.1 | 9.0 | 4.2 | 64.6 | 341.47 |
| 4 | 4-NO2 | 9.8 | 9.9 | 4.0 | 101.2 | 356.44 |
| 5 | 3,4-diCl | 11.5 | 11.4 | 5.5 | 55.4 | 380.33 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By leveraging QSAR and QSRR models, researchers can gain a deeper understanding of the structure-activity and structure-property relationships of this compound derivatives, thereby accelerating the discovery and development of new therapeutic agents and analytical methods.
Computational Chemistry and Molecular Modeling Applications in 3 Benzyl 5 Benzylidenerhodanine Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as 3-Benzyl-5-benzylidenerhodanine) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This technique is crucial for understanding the compound's mechanism of action, predicting its affinity for a biological target, and identifying the key interactions that stabilize the ligand-receptor complex. nih.gov
Molecular docking simulations are employed to place this compound into the binding site of a target protein, generating multiple possible binding poses. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A lower, more negative binding energy generally indicates a more favorable and stable interaction. nih.gov
This process allows researchers to:
Identify the most probable and energetically favorable binding conformation of the compound within the receptor's active site.
Rank this compound against other potential inhibitors based on their predicted binding affinities.
Guide the structural modification of the rhodanine (B49660) scaffold to enhance binding affinity and, consequently, biological activity.
The predicted binding affinity is a key metric for assessing the potential of a compound as a therapeutic agent. For instance, a hypothetical docking study of this compound against a target like a bacterial enzyme or a cancer-related protein would yield data similar to that shown in the table below.
| Parameter | Description | Illustrative Value |
| Binding Energy (ΔG) | The estimated free energy of binding between the ligand and the receptor. More negative values suggest stronger affinity. | -8.5 kcal/mol |
| Inhibition Constant (Ki) (predicted) | A calculated value derived from the binding energy that represents the concentration of inhibitor required to produce half-maximum inhibition. | 550 nM |
| Ligand Efficiency (LE) | A measure of the binding energy per non-hydrogen atom, used to compare the potency of different-sized molecules. | 0.31 |
| Note: The values in this table are illustrative for this compound and represent the type of data generated in a molecular docking study. |
Beyond predicting affinity, molecular docking provides a detailed map of the interactions between the ligand and the amino acid residues of the receptor's active site. These interactions are fundamental to the stability of the ligand-receptor complex and can include:
Hydrogen Bonds: Crucial for specificity and stability, often involving the carbonyl and thione groups of the rhodanine ring.
Hydrophobic Interactions: Occurring between the nonpolar benzyl (B1604629) and benzylidene rings of the ligand and hydrophobic residues in the binding pocket.
π-π Stacking: Favorable interactions between the aromatic rings of the compound and aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.
Analysis of these interactions helps to rationalize the compound's activity and provides a roadmap for designing more potent analogues. For example, a docking simulation might reveal that the benzyl group fits into a specific hydrophobic pocket, while the rhodanine core forms hydrogen bonds with a key catalytic residue.
| Interaction Type | Ligand Moiety Involved | Key Amino Acid Residue (Illustrative) | Distance (Å) |
| Hydrogen Bond | Rhodanine Carbonyl Oxygen | SER-214 | 2.9 |
| Hydrogen Bond | Rhodanine N-H (if applicable) | ASP-150 | 3.1 |
| π-π Stacking | Benzylidene Ring | PHE-320 | 3.8 |
| Hydrophobic | Benzyl Group | LEU-89, ILE-154 | N/A |
| Note: This table presents a hypothetical interaction profile for this compound to illustrate the data obtained from active site mapping. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of this compound. These methods provide a detailed understanding of the molecule's reactivity, stability, and spectroscopic signatures from first principles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.
A small HOMO-LUMO gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron.
A large HOMO-LUMO gap implies high stability and lower reactivity.
This analysis helps predict how this compound might participate in chemical reactions, including those at a biological target site.
| Quantum Chemical Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 eV |
| Note: These values are representative of what a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) would produce for a molecule like this compound. |
This compound possesses several rotatable bonds, allowing it to adopt multiple three-dimensional shapes or conformations. Conformational analysis using DFT calculates the relative energies of these different conformers to identify the most stable, lowest-energy structure. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the receptor's binding site. The optimized geometry from these calculations provides the most accurate representation of the molecule's structure and is often used as the starting point for molecular docking studies.
Quantum chemical calculations can predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Theoretical IR Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This helps in the assignment of experimental IR bands to specific vibrational modes (e.g., C=O stretch, C=S stretch, C-H bend). nih.gov
Theoretical NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated and compared with experimental data. This serves as a powerful tool for confirming the chemical structure of synthesized this compound and for understanding how its electronic environment influences the magnetic shielding of each nucleus.
This theoretical approach is invaluable for validating experimental results and providing a more complete characterization of the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational flexibility and binding dynamics of this compound and related rhodanine derivatives. These simulations, which model the movement of atoms and molecules over time, offer a dynamic perspective that complements the static information obtained from molecular docking studies. By simulating the behavior of the ligand in a solvated environment and in complex with its biological target, researchers can gain a deeper understanding of the molecular interactions that govern its activity.
A key aspect of MD simulations is the analysis of the trajectory, which provides a wealth of information about the stability and flexibility of the system. Parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are commonly calculated to quantify these properties. For instance, in studies of rhodanine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. A stable RMSD value over the simulation time, typically in the range of nanoseconds, suggests that the ligand has found a stable binding pose within the active site of the protein. researchgate.net
Binding free energy calculations, often performed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), are another critical application of MD simulations. These calculations provide a more accurate estimation of the binding affinity of a ligand to its target compared to docking scores alone. By analyzing the energetic contributions from van der Waals interactions, electrostatic interactions, polar solvation, and non-polar solvation, researchers can identify the key driving forces behind the binding process. For rhodanine derivatives, these calculations have been instrumental in ranking potential inhibitors and understanding the energetic basis of their potency. researchgate.net
The following interactive table summarizes key parameters often analyzed in molecular dynamics simulations of rhodanine derivatives, providing a general framework for how such data for this compound would be presented and interpreted.
| Parameter | Description | Typical Interpretation for a Stable Complex |
| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value (e.g., < 2.5 Å) indicates that the ligand maintains a consistent binding mode. researchgate.net |
| RMSF | Indicates the fluctuation of individual atoms or residues around their average positions. | Low RMSF values for the ligand and key binding site residues suggest stable interactions. Higher fluctuations may indicate flexible loops or terminal regions. |
| Rg | Represents the root mean square distance of the atoms from their common center of mass. | A stable Rg value suggests that the overall compactness and folding of the protein-ligand complex remain consistent. researchgate.net |
| SASA | Calculates the surface area of the molecule that is accessible to the solvent. | A decrease in SASA upon binding can indicate that the ligand is well-buried within the binding pocket. researchgate.net |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | A consistent number of hydrogen bonds throughout the simulation signifies stable polar interactions crucial for binding. |
Virtual Screening Methodologies for Novel Analog Discovery
Virtual screening has become an indispensable tool in the quest for novel analogs of this compound with improved biological activity. This computational technique involves the screening of large libraries of chemical compounds against a specific biological target to identify potential "hits." Virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein, which can be determined experimentally through techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. The primary method used in SBVS is molecular docking, where computational algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a protein. For rhodanine derivatives, SBVS has been successfully employed to identify novel inhibitors for various targets, including tyrosine kinases and the hepatitis C virus NS5B polymerase. benthamscience.comnih.gov The docking process generates a score that estimates the binding affinity, allowing for the ranking of compounds in the library. The binding mode predicted by docking can also provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. benthamscience.comnih.gov
Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the target is unknown. This approach leverages the knowledge of existing active ligands to identify new compounds with similar properties. Common LBVS methods include similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) modeling. nih.gov Similarity searching involves comparing the chemical structures of compounds in a database to a known active molecule, with the assumption that structurally similar molecules are likely to have similar biological activities.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. This pharmacophore model can then be used as a query to search for new molecules that fit these spatial and chemical requirements. QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds. For rhodanine derivatives, QSAR studies have been instrumental in understanding the structural features that influence their cytotoxic activity. benthamscience.comnih.gov
The following interactive table outlines the different virtual screening methodologies that can be applied in the discovery of novel this compound analogs.
| Methodology | Description | Requirement | Application in Rhodanine Research |
| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. | 3D structure of the biological target. | Identification of rhodanine-based inhibitors for enzymes like tyrosine kinases and viral polymerases. benthamscience.comnih.gov |
| Ligand-Based Virtual Screening (LBVS) | Employs information from known active ligands to find new compounds. | A set of known active and inactive molecules. | Discovery of novel rhodanine derivatives with desired biological activities when the target structure is unknown. nih.gov |
| Similarity Searching | Identifies new compounds based on their structural similarity to a known active molecule. | At least one known active ligand. | A rapid method to find close analogs of this compound. |
| Pharmacophore Modeling | Creates a 3D model of the essential chemical features required for activity. | A set of diverse active ligands. | Guiding the design of new rhodanine derivatives with optimized interactions with the target. |
| QSAR Modeling | Develops a statistical model correlating chemical properties with biological activity. | A dataset of compounds with known activities. | Predicting the activity of new rhodanine analogs and prioritizing them for synthesis and testing. benthamscience.comnih.gov |
Future Perspectives and Research Frontiers for 3 Benzyl 5 Benzylidenerhodanine in Medicinal Chemistry
Design and Synthesis of Advanced Analogs with Improved Selectivity and Potency
A primary focus for the future of 3-benzyl-5-benzylidenerhodanine chemistry is the rational design and synthesis of next-generation analogs. The goal is to create derivatives with enhanced potency against specific biological targets while improving selectivity and minimizing off-target effects.
One prominent strategy involves the Knoevenagel condensation of a core rhodanine (B49660) intermediate, such as 3-benzyl-2-thioxothiazolidin-4-one, with various substituted benzaldehydes. wikipedia.org This approach allows for systematic modification of the benzylidene moiety, which has been shown to be critical for biological activity. For instance, a series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one ((Z)-BBTT) analogs were synthesized to explore their potential as tyrosinase inhibitors. wikipedia.orglongdom.org The synthesis begins with the preparation of the 3-benzyl-2-thioxothiazolidin-4-one intermediate, followed by refluxing with different benzaldehydes in the presence of sodium acetate (B1210297) and acetic acid. wikipedia.org
Research has demonstrated that substitutions on the benzylidene ring significantly impact inhibitory potency. Analogs with hydroxyl and methoxy (B1213986) groups on the phenyl ring have shown particularly strong activity against mushroom tyrosinase. For example, an analog featuring a 2,4-dihydroxyphenyl group (analog 3 in the study) exhibited highly potent inhibition with an IC50 value of 90 nM, which was 214 times more potent than the well-known tyrosinase inhibitor, kojic acid. wikipedia.orglongdom.org This highlights the potential for developing highly effective agents through targeted synthetic modifications.
Similarly, the core rhodanine scaffold can be modified to create analogs with different functionalities. For example, replacing the thioxo group at the 2-position with an imino group has led to the development of 5-benzylidene-2-iminothiazolidin-4-ones. These compounds were designed and synthesized as selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various diseases, including neurodegenerative disorders and diabetes. scienceopen.com This demonstrates the versatility of the benzylidenerhodanine framework in generating inhibitors for diverse enzyme families.
Table 1: Inhibitory Activity of (Z)-BBTT Analogs against Mushroom Tyrosinase wikipedia.orglongdom.org
| Analog Number | Substitution on Benzylidene Ring | IC50 (μM) |
| 1 | 4-hydroxy | 0.23 |
| 2 | 3,4-dihydroxy | 0.16 |
| 3 | 2,4-dihydroxy | 0.09 |
| 6 | 4-hydroxy-3-methoxy | 19.10 |
| 8 | 2-hydroxy | 21.05 |
| Kojic Acid (Reference) | - | 19.22 |
Exploration of Novel Therapeutic Targets and Disease Applications
While initial research has identified several targets for this compound and its analogs, a significant future direction lies in expanding the scope of their therapeutic applications by identifying novel biological targets.
The established anti-tyrosinase activity of certain analogs positions them as promising candidates for treating hyperpigmentation disorders and for use in cosmetics as skin-whitening agents. wikipedia.orglongdom.org The potent antioxidant capacity observed in some derivatives further supports their potential in dermatology, as they can mitigate oxidative stress that contributes to skin aging and damage. longdom.org
Beyond tyrosinase, the rhodanine scaffold has shown inhibitory activity against a range of other enzymes. As mentioned, derivatives have been successfully designed to target GSK-3β, opening avenues for developing treatments for Alzheimer's disease, bipolar disorder, and type 2 diabetes. scienceopen.com Other studies on related rhodanine-containing compounds have identified them as potential inhibitors of efflux pumps in bacteria, suggesting a role in overcoming antibiotic resistance. nih.gov Furthermore, different heterocyclic scaffolds bearing benzylidene moieties have shown activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and cancer progression. acs.org This suggests that this compound analogs could be explored for their anti-cancer potential by screening them against a panel of cancer-related kinases and receptors.
Future research will likely involve screening focused libraries of this compound derivatives against a wide panel of enzymes and receptors implicated in various human diseases, from infectious diseases to metabolic disorders and oncology.
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
To move beyond identifying single targets and to fully understand the biological impact of this compound derivatives, future research will need to integrate multi-omics approaches. These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by a compound within a biological system. nih.govfrontiersin.org
For instance, transcriptomics (analyzing gene expression) could reveal the signaling pathways that are up- or down-regulated upon treatment with a this compound analog. This could uncover previously unknown mechanisms of action or identify off-target effects. Proteomics can identify the full spectrum of proteins that physically interact with the compound, confirming intended targets and revealing unexpected binding partners. frontiersin.org Metabolomics, the study of metabolic profiles, can show how the compound alters cellular metabolism, which is particularly relevant for diseases like cancer and diabetes. frontiersin.org
By combining these datasets, researchers can construct comprehensive network models of the drug's action. nih.gov This systems-level understanding is crucial for predicting efficacy, identifying potential side effects, and discovering biomarkers for patient stratification. Applying these multi-omics strategies to this compound will be essential for advancing the most promising candidates into clinical development.
Development of Robust Methodologies to Overcome PAINS Challenges
A significant hurdle in the development of rhodanine-based compounds is their classification as Pan-Assay Interference Compounds (PAINS). wikipedia.orglongdom.org PAINS are molecules that tend to show activity in a wide variety of high-throughput screening assays, often through non-specific mechanisms such as protein aggregation, redox cycling, or covalent modification, leading to a high rate of false positives. longdom.orgnih.gov The rhodanine scaffold, particularly the 5-benzylidene-rhodanine substructure, is a well-known PAINS alert due to its potential to act as a Michael acceptor, leading to non-specific covalent reactions with protein nucleophiles like cysteine residues. blogspot.comresearchgate.net
The future of this compound research is critically dependent on developing and applying robust methodologies to distinguish true, specific biological activity from non-specific interference. This involves several key strategies:
Assay Orthogonality: Confirming hits from primary screens using secondary assays that employ different detection technologies (e.g., fluorescence vs. label-free methods) to rule out technology-specific artifacts.
Structure-Activity Relationship (SAR) Analysis: Establishing a clear and steep SAR is crucial. Promiscuous compounds often exhibit a flat SAR, where many structural variations show similar activity. In contrast, specific binders typically show a sharp drop-off in activity with small structural changes. nih.gov
Mechanism-based Studies: Conducting detailed biochemical and biophysical studies (e.g., enzyme kinetics, surface plasmon resonance, isothermal titration calorimetry) to confirm direct, reversible binding to the intended target.
Chemical Stability and Reactivity Assays: Directly assessing the potential for covalent modification using assays like the ALARM NMR or by incubating the compound with nucleophiles like glutathione (B108866) and analyzing the products by mass spectrometry. researchgate.net
Computational Filtering and Design: While computational PAINS filters are useful for flagging potentially problematic compounds, they should not be used to automatically discard entire chemical classes. acs.org Instead, they should be used to prioritize compounds for more rigorous experimental validation. Future work should focus on refining these filters to better account for the structural context that can mitigate PAINS-like behavior. acs.org
By systematically addressing the PAINS issue, researchers can build a more convincing case for the therapeutic potential of specific, well-characterized this compound derivatives. researchgate.net
Advancements in Computational-Experimental Synergies for Drug Development
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery, and it will be instrumental in advancing the this compound scaffold.
Computational Approaches:
Molecular Docking and Dynamics: In silico docking studies are already being used to predict the binding modes of this compound analogs within the active sites of their target enzymes, such as tyrosinase and GSK-3β. wikipedia.orgscienceopen.com These models help rationalize observed SAR and guide the design of new analogs with improved binding affinity. Molecular dynamics simulations can further refine these models by exploring the conformational flexibility of the ligand-protein complex over time. scienceopen.com
Pharmacophore Modeling and Virtual Screening: Based on the structures of known active analogs, computational pharmacophore models can be generated. These models capture the essential three-dimensional arrangement of chemical features required for activity and can be used to rapidly screen large virtual libraries of compounds to identify novel hits with diverse core structures.
ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. This allows chemists to prioritize the synthesis of molecules with more favorable drug-like properties.
Synergy with Experiment: This computational work does not exist in a vacuum. Its true power is realized when it is closely integrated with experimental work. For example, docking predictions can guide the synthesis of a small, focused set of compounds to test a specific binding hypothesis. scienceopen.com The experimental results of these tests are then fed back to refine the computational models, creating a virtuous cycle of design, synthesis, testing, and refinement that accelerates the discovery of optimized lead compounds. This iterative, synergistic approach will be key to unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Benzyl-5-benzylidenerhodanine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 3-benzylrhodanine and benzaldehyde derivatives. Key steps include:
- Precursor preparation : Use 3-benzyloxybenzaldehyde (CAS 1700-37-4, mp 55–59°C) as a starting material, ensuring purity via recrystallization or column chromatography .
- Reaction conditions : Optimize solvent (e.g., ethanol or DMF), temperature (60–80°C), and catalyst (e.g., piperidine) to enhance yield .
- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–7.5 ppm for aromatic protons, δ 4.5 ppm for benzyl CH2) .
Q. How can researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- UV-Vis spectroscopy : Measure λmax in DMSO (typically 350–450 nm) to assess conjugation effects .
- Cyclic voltammetry : Determine redox potentials (e.g., E1/2 for rhodanine ring oxidation) in anhydrous acetonitrile with 0.1 M TBAPF6 as electrolyte .
- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model frontier molecular orbitals (HOMO-LUMO gap) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Antioxidant activity : Employ DPPH radical scavenging assay (IC50 calculation) at 517 nm .
- Enzyme inhibition : Test against α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
Advanced Research Questions
Q. How can contradictory results in SAR studies (e.g., activity vs. solubility) be resolved?
- Methodological Answer :
- Principal contradiction analysis : Identify the dominant factor (e.g., lipophilicity vs. hydrogen bonding) using Pareto charts or multivariate regression .
- Experimental iteration : Modify substituents (e.g., introduce polar groups on the benzylidene moiety) and re-test activity/solubility .
- Computational validation : Perform molecular dynamics simulations (GROMACS) to predict solvation free energy and ligand-protein binding affinity .
Q. What strategies improve reproducibility in biological assays involving this compound?
- Methodological Answer :
- Standardized protocols : Pre-treat cells with identical passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS) .
- Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based cytotoxicity + MTT assay) .
- Blind analysis : Assign sample codes to eliminate observer bias during data collection .
Q. How can researchers address discrepancies between computational docking predictions and experimental binding data?
- Methodological Answer :
- Docking refinement : Use induced-fit docking (Schrödinger Suite) to account for protein flexibility .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) and compare with docking scores .
- Error analysis : Calculate root-mean-square deviation (RMSD) between predicted and crystallographic ligand poses .
Data Presentation and Integrity
Q. What ethical and analytical standards apply when publishing data on this compound?
- Methodological Answer :
- Data transparency : Provide raw spectra, chromatograms, and statistical analysis scripts in supplementary materials .
- Plagiarism checks : Use Turnitin or iThenticate to ensure text originality (<15% similarity index) .
- Ethical compliance : Declare conflicts of interest and adhere to OECD guidelines for chemical safety testing .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 180–185°C | |
| LogP (Octanol-Water) | Shake-flask method | 3.2 ± 0.1 | |
| IC50 (DPPH scavenging) | UV-Vis spectrophotometry | 42.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
